B1166066 Rapeseed oil CAS No. 8002-13-9

Rapeseed oil

Cat. No. B1166066
CAS RN: 8002-13-9
InChI Key:
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Description

Rapeseed oil is a vegetable oil derived from the seeds of the Brassica napus, Brassica rapa, or Brassica juncea plants. It is one of the most widely used cooking oils in the world, and is also used for industrial purposes. This compound has a high content of both monounsaturated and polyunsaturated fatty acids, which makes it a healthy alternative to other cooking oils. In addition, this compound is rich in essential nutrients such as omega-3 and omega-6 fatty acids, vitamins A, D, and E, and other minerals.

Scientific Research Applications

DNA Markers in Rapeseed Breeding

Rapeseed (Brassica napus L.) is a major plant oil source. The development of DNA markers is crucial for quality breeding in rapeseed. These markers enable genotyping at early developmental levels and make the selection process more efficient. DNA markers have been developed for various traits in rapeseed, including pathogen and stress resistance, seed oil content, and hybrid performance prediction (Mikołajczyk, 2007).

Rapeseed Oil in Diesel Engines

This compound is being explored as an alternative biofuel. Studies have investigated its use in diesel engines, analyzing fuel consumption, efficiency, and exhaust gas emissions. These studies demonstrate that this compound can be a viable alternative fuel for diesel engines, contributing to environmental sustainability (Likhanov, Lopatin, & Yurlov, 2019).

Non-Esterified this compound in Diesel Engine Fuel Systems

Non-esterified this compound has been experimentally tested in diesel engines. The study found that this compound affects fuel delivery timing, pressure, and maximum fuel delivery rates. This research provides insights into the use of first-generation renewable bio-fuels in existing engines (Vojtíšek-Lom, Pechout, & Barbolla, 2012).

Enhancing Fatty Acids in Ewe's Milk

Feeding ewes with this compound has shown to increase unsaturated fatty acids in milk, particularly conjugated linoleic acid. This dietary strategy improves the nutritional quality of milk without affecting milk production (Cieślak et al., 2018).

This compound in Medical Applications

This compound has been used in medical applications, such as treating chronic perianal eczema in elderly patients. Studies indicate that this compound can improve symptoms and shorten the course of the disease (Chen Li-n, 2014).

Cold-Pressed this compound: Chemistry and Functionality

Cold-pressed this compound is gaining popularity due to its health benefits. It retains a higher concentration of bioactive compounds like phenolic compounds, tocopherols, and phytosterols, offering benefits like improved blood lipid profile and antioxidant activity (Chew, 2020).

Biodiesel from this compound

This compound is a key ingredient in biodiesel production. Research shows that biodiesel from this compound can reduce emissions and smoke opacity in diesel engines, contributing to cleaner and more sustainable fuel alternatives (Lebedevas et al., 2009).

Phospholipids in Rapeseeds and Oils

Research on phospholipids in rapeseeds and oils highlights their technological significance. This includes the impact of genetic and environmental factors on phospholipid content and their implications for oil quality and processing methods (Ambrosewicz-Walacik, Tańska, & Rotkiewicz, 2015).

Mechanism of Action

Target of Action

Rapeseed oil, also known as canola oil, is primarily composed of unsaturated fatty acids, particularly polyunsaturated fatty acids . These fatty acids are the primary targets of this compound, and they play a crucial role in various physiological processes, including energy production, cell membrane structure, and signaling pathways .

Mode of Action

This compound interacts with its targets—fatty acids—through dietary intake and digestion. Once ingested, the unsaturated fatty acids in this compound are metabolized and incorporated into various biochemical processes. For instance, they can be used as an energy source or integrated into cell membranes, influencing their fluidity and function .

Biochemical Pathways

This compound affects several biochemical pathways. The unsaturated fatty acids in this compound are involved in the biosynthesis of fatty acids, where they play a role in the formation of complex lipids . Additionally, these fatty acids can influence the Calvin cycle, a key process in photosynthesis . The oil also impacts the lipid oxidation process, which is crucial for energy production .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its digestion, absorption, and metabolism. Upon ingestion, the oil is broken down in the digestive tract, and the fatty acids are absorbed into the bloodstream. These fatty acids are then transported to various tissues, where they are metabolized and used in different physiological processes .

Result of Action

The molecular and cellular effects of this compound are diverse. The unsaturated fatty acids in the oil can modulate cell membrane structure and function, influence signaling pathways, and provide energy for cellular processes . Additionally, this compound has been associated with various health benefits, including anti-microbial, anti-inflammatory, anti-obesity, anti-diabetic, anti-cancer, neuroprotective, and cardioprotective effects .

Action Environment

Environmental factors can influence the action of this compound. For instance, the oil’s efficacy can be affected by the climatic conditions where the rapeseed is grown . Abiotic stresses such as temperature, light, pH, water availability, and soil nutrient content can impact the oil’s composition and, consequently, its physiological effects . Therefore, understanding these environmental influences is crucial for optimizing the use of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rapeseed oil involves the transesterification of triglycerides present in rapeseed oil with an alcohol, typically methanol or ethanol, in the presence of a catalyst to produce fatty acid methyl or ethyl esters (FAMEs). This process is commonly known as biodiesel production. The FAMEs can then be purified and used as a fuel or blended with petroleum diesel.", "Starting Materials": [ "Rapeseed oil", "Methanol or ethanol", "Catalyst (typically sodium or potassium hydroxide)" ], "Reaction": [ "Mix rapeseed oil and methanol/ethanol in a reactor vessel", "Add catalyst to the mixture and stir", "Heat the mixture to a temperature of around 60-70°C", "Allow the reaction to proceed for several hours, typically 4-6 hours", "Separate the FAMEs from the glycerol and other byproducts using a centrifuge or other separation method", "Wash the FAMEs with water to remove any remaining catalyst or impurities", "Dry the FAMEs and store for use as a fuel or blending with petroleum diesel" ] }

CAS RN

8002-13-9

Molecular Weight

0

synonyms

RAPESEED OIL; rapedoil; Rapeoil; rapeseedoilfrombrassicarapa; AKOREX L; LIPEX CANOLA-U; BRASSICA NAPUS OIL; CANOLA OIL

Origin of Product

United States

Q & A

Q1: Can rapeseed oil be used as engine fuel directly?

A1: While this compound presents potential as a biofuel, its direct use in unmodified diesel engines is limited by its high viscosity. [, ] Research shows that blending this compound with diesel fuel or alcohols like ethanol and 1-butanol can improve its properties, making it more suitable for engines. [, , ]

Q2: How does the addition of antioxidants affect the stability of this compound during storage?

A2: The addition of antioxidants, such as Baynox, significantly improves the oxidation stability of this compound during storage. Studies show that increasing the concentration of Baynox enhances its protective effect, with 600 mg.kg−1 maintaining oxidation stability above 6 hours even after 510 days. []

Q3: Does refining impact the rheological properties of this compound?

A3: Yes, refining processes like degumming, deacidification, bleaching, and deodorization impact the rheological properties of this compound. While fatty acid composition remains largely unchanged, viscosity changes are observed due to the removal of trace elements. [] Refined this compound exhibits Newtonian fluid behavior under a wide range of shear rates. []

Q4: What is the primary fatty acid component of this compound?

A4: Oleic acid is the predominant fatty acid in this compound, typically comprising around 65%. [] The ratio of linoleic acid to α-linolenic acid is approximately 2:1. []

Q5: How does the fatty acid profile of this compound differ from other common oils like soybean oil?

A5: While both oils are unsaturated, this compound generally contains a higher proportion of monounsaturated fatty acids (primarily oleic acid), while soybean oil has a higher proportion of polyunsaturated fatty acids (linoleic and linolenic acid). [, , ]

Q6: Does the fatty acid composition of this compound impact its susceptibility to oxidation?

A6: Yes, the high levels of polyunsaturated fatty acids in this compound make it susceptible to oxidation. This susceptibility can be mitigated by adding antioxidants or reducing the PUFA content through genetic modification. [, , ]

Q7: Can the fatty acid composition of this compound be modified to enhance its properties?

A7: Yes, genetic modification techniques can be used to alter the fatty acid profile of this compound. For instance, reducing the activity of specific desaturase enzymes can lower the levels of polyunsaturated fatty acids, enhancing the oil's thermal stability and making it more suitable for industrial applications. []

Q8: How does the canolol content in this compound change with steam explosion pretreatment?

A8: Steam explosion pretreatment significantly increases the canolol content in this compound. At a pressure of 1.0 MPa, a 52-fold increase in canolol content was observed compared to un-pretreated oil. []

Q9: How does the storage of this compound and this compound methyl ester (RME) affect their biodegradability?

A9: Storage can affect the biodegradability of both this compound and RME. Changes in fuel characteristics during storage, such as an increase in acid number, can influence the biodegradation process. []

Q10: Can this compound or its derivatives have negative environmental impacts?

A10: While generally considered biodegradable, this compound and RME can exhibit phytotoxic effects, harming plant growth in cases of spills or contamination. []

Q11: What are the environmental implications of using ozonized this compound in bioremediation?

A11: While ozonized this compound shows promise in bioremediation of diesel-contaminated soil, its initial application can inhibit microbial activity. This impact on soil dehydrogenase activity needs careful consideration when evaluating the overall environmental benefit of this approach. []

Q12: Can this compound be used as a base for biodiesel production?

A12: Yes, this compound is a common feedstock for biodiesel production, particularly in Europe. [] It can be converted into biodiesel through transesterification, a process that reduces its viscosity and improves its combustion characteristics. [, ]

Q13: What are the challenges of using high-erucic acid this compound in food applications?

A13: High erucic acid this compound is not typically used for human consumption due to concerns about potential health effects associated with erucic acid, a long-chain fatty acid. [, , ]

Q14: Can this compound be used as a feed ingredient for livestock?

A14: Yes, this compound, particularly low-erucic acid varieties, is used as a feed ingredient for livestock and poultry. Its fatty acid profile can influence the fatty acid composition of meat and eggs. [, ]

Q15: Can this compound be chemically modified to produce high-functionality polyols?

A15: Yes, this compound can be chemically modified through epoxidation and subsequent oxirane ring-opening reactions to synthesize high-functionality polyols suitable for rigid polyurethane foam production. []

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